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Compound of Interest

Compound Name: 2-Deoxy-2-fluoro-D-glucose-1-13C

CAS No.: 478518-95-5

Cat. No.: B583549

Get Quote

Executive Summary: The "Silent" Metabolic Probe
While 18F-FDG remains the clinical gold standard for positron emission tomography (PET), it

suffers from a fundamental limitation: it detects the accumulation of a radiotracer but cannot

chemically distinguish between the free substrate and the metabolized product in a single

timeframe.

13C-labeled 2-fluorodeoxyglucose (13C-2-FDG) addresses this blind spot. When enhanced via

Dissolution Dynamic Nuclear Polarization (d-DNP), this stable isotopologue allows for real-time,

non-invasive quantification of Hexokinase (HK) activity. Unlike PET, 13C-MRS (Magnetic

Resonance Spectroscopy) resolves the distinct chemical shifts of free FDG and trapped FDG-

6-Phosphate (FDG-6-P), providing a direct readout of glycolytic flux without the need for

complex kinetic modeling assumptions.

This guide details the physicochemical mechanism, the metabolic trapping pathway, and the

hyperpolarization protocols required to utilize 13C-2-FDG in high-fidelity metabolic research.
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The Isotopologue Design
The power of 13C-2-FDG lies in the synergy between two specific modifications to the glucose

scaffold:

C2-Fluorine Substitution: Replacing the hydroxyl group (-OH) at Carbon-2 with Fluorine (-F)

creates a "metabolic dead-end." The fluorine atom is small enough (Van der Waals radius

similar to -OH) to be accepted by Glucose Transporters (GLUT) and Hexokinase, but its

electronegativity and lack of a proton prevent the isomerization required for the next step in

glycolysis.

[1-13C] Labeling: Carbon-13 is NMR-active.[1][2][3][4][5][6] By labeling C1 (or occasionally

C2), we create a spectral beacon. Under thermal equilibrium, the signal is too weak for in

vivo use. However, C1 is often chosen for DNP applications to maximize spin-lattice

relaxation times (

), especially when coupled with backbone deuteration to suppress dipolar relaxation.

The DNP "Boost"
To make 13C-2-FDG viable, the Boltzmann distribution of nuclear spins must be disrupted.

Thermal Equilibrium: Polarization

(at 3T).[4] Signal is invisible in real-time.

Hyperpolarized State: Polarization

.[4] Signal enhanced by

.

This enhancement allows the detection of the conversion of FDG to FDG-6-P on a timescale of

seconds, limited only by the

decay (typically 10–30 seconds for glucose analogs in vivo).
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The utility of 13C-2-FDG rests on a specific enzymatic failure point. The molecule mimics

glucose through uptake and phosphorylation but fails at isomerization.[7]

The Pathway Steps
Facilitated Transport: 13C-2-FDG enters the cytosol via GLUT1/GLUT3 transporters

(upregulated in oncological models).

Phosphorylation (The Signal Onset):Hexokinase (HK1/HK2) transfers a phosphate group

from ATP to the C6 position, forming [1-13C]-2-FDG-6-Phosphate.

Spectroscopic Consequence: The addition of the phosphate group and the change in

electronic environment induces a chemical shift change in the 13C NMR spectrum

(typically

2-3 ppm distinct from free FDG).

Metabolic Blockade: The next enzyme, Phosphoglucose Isomerase (PGI), requires a

hydroxyl group at C2 to facilitate the ring opening and isomerization to Fructose-6-

Phosphate. The C2-Fluorine bond is chemically inert in this context.

Accumulation: 13C-2-FDG-6-P accumulates intracellularly.[8] In 13C-MRS, this appears as

the growth of a new peak over time, directly proportional to HK activity.

Visualization of the Signaling Pathway

Figure 1: The Metabolic Trapping Mechanism of 13C-2-FDG
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Figure 1: The fluorine atom at C2 prevents isomerization, causing accumulation of the

phosphorylated product.
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Experimental Protocol: Hyperpolarized 13C-MRS
This protocol describes the generation of hyperpolarized 13C-2-FDG using a dissolution-DNP

system (e.g., SpinLab or HyperSense).

Sample Formulation
The "glassing" ability of the sample is critical for efficient DNP.

Substrate: 20–50 mg of [1-13C]-2-FDG.

Radical: 15 mM OX063 Trityl radical (provides the unpaired electrons for polarization

transfer).

Glassing Agent: No additional solvent is usually needed if the FDG/Radical mix forms an

amorphous glass upon freezing. If crystallization occurs, add trace amounts of DMSO or

Glycerol.

Gd-Doping: 1-2 mM Gd-chelate (e.g., ProHance) to shorten electron

and improve polarization buildup rate.

DNP Polarization Cycle
Loading: Insert sample cup into the DNP polarizer.[9]

Conditions: Cool to 0.8 – 1.4 K in a 3.35 T (or 5 T) magnetic field.

Irradiation: Apply microwave irradiation at the electron Larmor frequency (

GHz for 3.35 T).

Buildup: Monitor 13C signal buildup for 60–90 minutes until saturation (typically 20–40%

polarization).

Dissolution and Injection
Critical Step: Speed is paramount to minimize

decay.
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Dissolution: Rapidly inject superheated buffer (Tris/EDTA or Phosphate buffered saline, pH

7.4, 180°C) into the sample cup.

Neutralization: The final solution should be at physiological temperature (37°C) and pH.

Transfer: Transfer to the NMR spectrometer or MRI scanner via a magnetic tunnel (to

preserve spin orientation).

Injection: Intravenous tail vein injection (mouse/rat) typically within 10–15 seconds of

dissolution.

Data Acquisition (13C-MRS)
Sequence: Slice-selective 13C-CSI (Chemical Shift Imaging) or simple pulse-and-acquire

spectroscopy.

Flip Angle: Small flip angles (5°–10°) are used initially to preserve magnetization for temporal

binning (dynamic acquisition).

Readout: Acquire spectra every 1–3 seconds for 60 seconds.
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Figure 2: Dissolution DNP Workflow for 13C-2-FDG
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Figure 2: The critical path from sample preparation to data acquisition.

Data Interpretation & Comparison
The resulting spectra will display two primary peaks. The kinetic rate constant (

) describing the conversion of FDG to FDG-6-P is the quantitative metric of Hexokinase activity.

Spectral Signatures
Peak A (Substrate): [1-13C]-2-FDG (
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and

anomers may be resolved depending on field strength).

Peak B (Product): [1-13C]-2-FDG-6-P. Shifted downfield (typically 2-3 ppm relative to

substrate).

Comparison: 13C-FDG (MRS) vs. 18F-FDG (PET)[1][3]
Feature 18F-FDG (PET)

Hyperpolarized 13C-2-FDG
(MRS)

Detection Basis
Gamma radiation (Positron

annihilation)

Magnetic resonance (Nuclear

spin)

Chemical Specificity
None. Cannot distinguish FDG

from FDG-6-P.

High. Resolves Substrate vs.

Product peaks.

Quantification

Requires kinetic modeling

(Patlak plot) and assumptions

about "lumped constant".

Direct ratiometric

measurement of conversion (

).

Temporal Resolution Minutes (Accumulation phase).
Seconds (Real-time enzymatic

flux).

Radiation Dose Yes (Ionizing radiation). None (Safe, stable isotope).

Sensitivity Extremely High (Picomolar).
Moderate (Millimolar) -

requires DNP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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